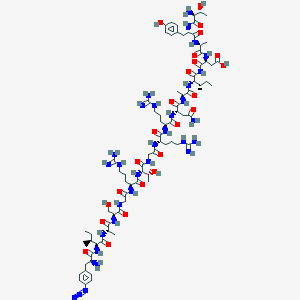![molecular formula C6H8N2O B047506 (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 196862-45-0](/img/structure/B47506.png)
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” belongs to the broader class of pyrrolo[1,2-a]imidazoles, which have been explored for various synthetic and medicinal chemistry applications due to their unique structural features and biological activities.
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]imidazoles, including derivatives like “(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol,” often involves reactions of aminoaldehydes or aminoketones with appropriate halogenated compounds. For instance, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized via reactions of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating agents, yielding products in 58–85% yields (Demchenko et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolo[1,2-a]imidazoles is characterized by a fused bicyclic system combining a pyrrole and an imidazole ring. This configuration is pivotal for its chemical behavior and interaction with biological targets. The detailed structure has been elucidated using techniques such as NMR and X-ray crystallography in related compounds (Gallagher & Adams, 1989).
Chemical Reactions and Properties
Pyrrolo[1,2-a]imidazoles, including the (6R) derivative, can undergo various chemical reactions, highlighting their versatility in synthetic chemistry. For example, functionalization at specific positions of the pyrrolo[1,2-a]imidazole ring has been achieved, such as C-7 activation via quaternization with MEMCl, leading to reactions with aldehydes and alkyl halides (Gallagher & Adams, 1989).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities : A study by Demchenko et al. (2021) explored the synthesis of new quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole, demonstrating their antibacterial and antifungal activities. These compounds, including derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, showed promising activity against various bacteria and fungi.
C-7 Functionalization : The work of Gallagher and Adams (1989) focused on the C-7 functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles, leading to the synthesis of various derivatives through reactions with alkyl halides and aldehydes.
Nitro Derivatives Synthesis : A study by Kavina et al. (2018) utilized nitration techniques to synthesize nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. This method yielded various nitro-substituted compounds for potential applications in pharmaceutical chemistry.
Polymerization Activity : Research by Basiak et al. (2017) investigated the synthesis and polymerization activity of chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates. These compounds showed potential in ring-opening polymerization (ROP) of e-caprolactone, which is significant for polymer chemistry.
Benzodiazepine Ligands : A study by Chimirri et al. (1993) synthesized various pyrrolo[1',2':1,2]imidazo[4,5-b]pyridines and related compounds, assessing their potential as benzodiazepine ligands. This research contributes to the development of new psychoactive substances.
Synthesis of Imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines : In the work of Duceppe and Gauthier (1985), various derivatives of imidazo[1,2-a]pyrrolo[2,1-c][1,4]benzodiazepines were prepared, indicating their potential in the development of new medicinal compounds.
Synthesis of Electroluminescent Materials : The research by Oparina et al. (2023) explored the synthesis of pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and related compounds, which are candidates for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs).
Neuroprotective Properties : A study by Graczyk et al. (2005) investigated JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. These compounds exhibited neuroprotective properties and were potent inhibitors of JNK3, relevant for neurological disease treatment.
Propiedades
IUPAC Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNUSXUUWAEGE-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2C1=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
CAS RN |
196862-45-0 |
Source


|
| Record name | (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)

![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)






![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
